molecular formula C18H17N3O B5161093 1-(2-methylbenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

1-(2-methylbenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No.: B5161093
M. Wt: 291.3 g/mol
InChI Key: JMOUHAUFTQVETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylbenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential biological applications. It belongs to the family of imidazoquinazoline derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is not well understood. However, it has been proposed that it exerts its pharmacological effects by modulating various signaling pathways. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer development. It has also been reported to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes such as COX-2, MMP-9, and topoisomerase II, which are involved in inflammation and cancer development. It has also been shown to induce the expression of various genes such as p53, Bax, and caspase-3, which are involved in the regulation of apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2-methylbenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one in lab experiments is its diverse biological activities. It can be used to study various diseases such as cancer, inflammation, and microbial infections. Another advantage is its relatively low toxicity, which makes it a suitable candidate for drug development. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 1-(2-methylbenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one. One of the directions is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. Another direction is to explore its mechanism of action in more detail, which can provide insights into its pharmacological activities. It is also important to optimize its synthesis method to improve its yield and purity. Finally, it is essential to evaluate its toxicity and pharmacokinetic properties to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 1-(2-methylbenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-methylbenzylamine with 2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and concentration.

Scientific Research Applications

1-(2-methylbenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one has been extensively studied for its potential biological applications. It has been reported to exhibit a wide range of pharmacological activities such as antitumor, anti-inflammatory, analgesic, and antimicrobial properties. Its antitumor activity has been attributed to its ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-6-2-3-7-14(13)12-20-10-11-21-17(22)15-8-4-5-9-16(15)19-18(20)21/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOUHAUFTQVETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN3C2=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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